molecular formula C4H12Cl2N2 B1518708 (Cyclopropylmethyl)hydrazine dihydrochloride CAS No. 809282-61-9

(Cyclopropylmethyl)hydrazine dihydrochloride

Cat. No. B1518708
M. Wt: 159.05 g/mol
InChI Key: JTJBBDAUIXOTHL-UHFFFAOYSA-N
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Description

“(Cyclopropylmethyl)hydrazine dihydrochloride” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C4H12Cl2N2 and a molecular weight of 159.06 .


Molecular Structure Analysis

The molecular structure of “(Cyclopropylmethyl)hydrazine dihydrochloride” is represented by the SMILES string Cl.Cl.NNCC1CC1 . The compound has a molecular formula of C4H12Cl2N2 and a molecular weight of 159.06 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Cycloaddition Reactions : The reactivity of donor-acceptor cyclopropanes with hydrazonyl chlorides under the influence of a Lewis acid has been explored to afford tetrahydropyridazines. This transformation, regarded as a [3 + 3]-cycloaddition, facilitates access to structurally diverse pyridazine derivatives, confirmed by X-ray crystallography (Garve, Petzold, Jones, & Werz, 2016).
  • Carbonyl-Olefin Metathesis : Studies on hydrazine-catalyzed carbonyl-olefin metathesis reveal the special reactivity of cyclopropene and compare the reactivities of different alkenes in cycloadditions and cycloreversions, highlighting the role of distortion and strain release (Hong, Liang, Griffith, Lambert, & Houk, 2014).

Detection of Hydrazine

  • Fluorescent Probes : An ICT-based fluorescent probe with a large Stokes shift has been developed for measuring hydrazine in biological and water samples. This probe exhibits low cytotoxicity, high selectivity, and a low detection limit, enabling the quantitative determination of hydrazine in environmental water systems and fluorescence imaging in biological contexts (Zhu et al., 2019).

Biological Applications

  • Near-Infrared Fluorescence Probes : The design of near-infrared (NIR) fluorescence probes for hydrazine detection is critical due to its hazardous nature as an environmental pollutant. A specific probe, CyJ, has been developed that is highly selective for hydrazine, offering rapid, colorimetric, and vapor sensing detection. This probe has been applied successfully for visualization in live mouse and various tissues, showcasing its utility in biological and environmental sciences (Zhang et al., 2015).

Safety And Hazards

“(Cyclopropylmethyl)hydrazine dihydrochloride” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

cyclopropylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-6-3-4-1-2-4;;/h4,6H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJBBDAUIXOTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656386
Record name (Cyclopropylmethyl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)hydrazine dihydrochloride

CAS RN

809282-61-9
Record name (Cyclopropylmethyl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclopropylmethyl)hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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